molecular formula C24H18F2N2O3S2 B2820556 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 892299-35-3

5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2820556
CAS No.: 892299-35-3
M. Wt: 484.54
InChI Key: CRXXMJBKDXFESP-UHFFFAOYSA-N
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Description

5-Benzoyl-N²-(3,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based compound featuring a benzoyl group at position 5, a 3,4-difluorophenyl substituent at the N² position, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. Its synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization, as outlined in Scheme 1 of and .

Properties

IUPAC Name

[3-amino-5-(3,4-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3S2/c1-14-7-10-17(11-8-14)33(30,31)23-20(27)22(21(29)15-5-3-2-4-6-15)32-24(23)28-16-9-12-18(25)19(26)13-16/h2-13,28H,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXMJBKDXFESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE exhibit promising anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of thiophene compounds can inhibit specific kinases associated with tumor growth, making them potential candidates for cancer therapies .

Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of protein kinases, which play critical roles in signal transduction pathways. Inhibitors targeting these proteins can disrupt the signaling mechanisms that lead to uncontrolled cell division in cancer cells. This mechanism is crucial for developing targeted therapies aimed at specific cancer types .

Antimicrobial Properties
this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiophene derivatives can exhibit significant activity against various bacterial strains and fungi. This makes them suitable candidates for further development as antimicrobial agents .

Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the thiophene ring or substituents can significantly impact its biological activity and selectivity towards specific targets.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against certain cancer cell lines
Alteration of the benzoyl moietyEnhances selectivity towards protein kinases
Variation in sulfonyl groupAffects antimicrobial efficacy

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study 1: Anticancer Trials
    In a clinical trial involving a derivative of this compound, patients with advanced solid tumors showed a partial response to treatment, highlighting the potential of thiophene-based inhibitors in oncology .
  • Case Study 2: Antimicrobial Efficacy
    A study evaluating the antimicrobial activity of thiophene derivatives found that specific modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Core Heterocycle Variations
  • Thiophene vs. Triazole Derivatives : Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), the thiophene core of the target compound provides distinct electronic properties due to sulfur’s polarizability. Triazole derivatives exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid thiophene system .
  • Substituent Effects : The 4-methylbenzenesulfonyl group in the target compound contrasts with halophenylsulfonyl groups (e.g., Cl, Br) in analogues from . Fluorine substituents on the aryl ring enhance electronegativity and metabolic stability compared to chlorine or bromine .
Functional Group Modifications
  • Benzoyl vs. Acetophenone Derivatives: The benzoyl group at position 5 differs from S-alkylated acetophenone moieties in triazole derivatives (e.g., compounds [10–15] in ).
Table 1: Structural Comparison of Key Analogues
Compound Class Core Structure Key Substituents Electronic Effects
Target Thiophene Derivative Thiophene 4-Methylbenzenesulfonyl, 3,4-difluorophenyl Enhanced stability, moderate lipophilicity
1,2,4-Triazole Derivatives Triazole Halophenylsulfonyl (Cl, Br) Increased polarity, tautomerism
S-Alkylated Triazoles Triazole-thioether α-Halogenated acetophenone High steric bulk, variable reactivity

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • Docking Studies: While direct data on the target compound’s binding is absent in the evidence, analogues with similar sulfonyl and fluorophenyl groups (e.g., , compounds [4–6]) show affinity for inflammatory targets like COX-2. The 3,4-difluorophenyl group may enhance selectivity over non-fluorinated analogues .
  • Comparison with Diclofenac Sodium: notes that thiazolidinone derivatives (structurally distinct but functionally related) were compared to Diclofenac Sodium in anti-inflammatory assays. The target compound’s sulfonyl group may mimic Diclofenac’s carboxylic acid moiety in binding to COX enzymes .
Solubility and Bioavailability
  • Sulfonyl Group Impact: The 4-methylbenzenesulfonyl group improves aqueous solubility compared to non-sulfonylated thiophenes, as seen in ’s triazole derivatives (compounds [7–9]) .

Biological Activity

5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are recognized in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with multiple functional groups that may enhance its biological activity. The presence of a benzoyl group and difluorophenyl moiety suggests potential interactions with biological targets, while the methylbenzenesulfonyl group may influence solubility and stability.

1. Anti-inflammatory Activity

Thiophene derivatives have shown significant anti-inflammatory properties. For instance, studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A29.2Inhibition of 5-LOX
Compound B6.0Inhibition of COX enzymes
5-BENZOYL-N2...TBDTBD

2. Anticancer Potential

Thiophene derivatives have been investigated for their anticancer properties. The compound may act as an inhibitor of specific oncogenic pathways or transcription factors involved in cancer progression. Notably, compounds targeting BRD4 have shown promise in preclinical models .

Case Study: BRD4 Inhibition
Inhibitors targeting BRD4 have demonstrated efficacy in suppressing c-MYC expression in various cancer cell lines. The IC50 values for these inhibitors typically range from 100 nM to 1 µM . The structural similarities between these inhibitors and 5-BENZOYL-N2... suggest a potential for similar activity.

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiophene derivatives. Compounds similar to our target have been shown to exhibit antibacterial activity against various pathogens .

Table 2: Antimicrobial Efficacy of Thiophene Derivatives

CompoundPathogen TestedZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18
5-BENZOYL-N2...TBDTBD

The mechanisms underlying the biological activities of thiophene derivatives often involve modulation of enzyme activity and gene expression:

  • Enzyme Inhibition : Many thiophene compounds inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation .
  • Cytokine Regulation : These compounds can also modulate the expression of inflammatory cytokines through signaling pathways like NF-ĸB and ERK .

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